molecular formula C9H10ClFO2 B13673446 (S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol

(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol

Cat. No.: B13673446
M. Wt: 204.62 g/mol
InChI Key: IYZLUGCBNLJQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and scalability.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurological functions, potentially acting as a modulator of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol: The enantiomer of the compound with different biological activity.

    4-Chloro-3-fluorophenylmethanol: A related compound with a single hydroxyl group.

    4-Chloro-3-fluorophenylacetic acid: A compound with a carboxylic acid group instead of the propanediol moiety.

Uniqueness

(S)-1-(4-Chloro-3-fluorophenyl)-1,3-propanediol is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10ClFO2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

IYZLUGCBNLJQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.